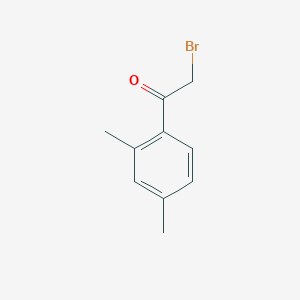

2-Bromo-1-(2,4-dimethylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(2,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCCVWPVPFIRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366268 | |

| Record name | 2-bromo-1-(2,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26346-85-0 | |

| Record name | 2-bromo-1-(2,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethylphenyl)ethanone (CAS No. 26346-85-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(2,4-dimethylphenyl)ethanone, also known as 2,4-dimethylphenacyl bromide, is a halogenated aromatic ketone with significant potential as a versatile intermediate in organic synthesis. Its utility is particularly pronounced in the development of novel pharmaceutical compounds, owing to the reactivity of the α-bromo ketone moiety. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While specific biological data for this compound is limited in publicly available literature, this guide also explores the known biological activities of structurally related acetophenone derivatives to highlight its potential as a scaffold for new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 26346-85-0 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| Appearance | Light yellow solid | N/A |

| Melting Point | 44 °C | N/A |

| Boiling Point | 281.2 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.362 g/cm³ (Predicted) | N/A |

| Solubility | Information not available | N/A |

| InChI Key | GSCCVWPVPFIRJP-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1)C(=O)CBr)C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-bromination of the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone. Several methods are available for the α-bromination of ketones, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.

Proposed Synthesis Route

A common and effective method for the α-bromination of acetophenones is the use of bromine in a suitable solvent, often with a catalytic amount of acid.[2]

Reaction:

1-(2,4-dimethylphenyl)ethanone + Br₂ → this compound + HBr

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally related compound, 2-Bromo-1-(2,4-dichlorophenyl)ethanone, and is expected to be effective for the target molecule.

Materials:

-

1-(2,4-dimethylphenyl)ethanone

-

Bromine (Br₂)

-

Diethyl ether (anhydrous)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,4-dimethylphenyl)ethanone (0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add bromine (0.1 mmol) dropwise to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the organic phase sequentially with 100 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization.

Safety Precautions: Bromine is highly corrosive and toxic. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the α-bromo ketone functional group. This moiety is susceptible to nucleophilic substitution, making it an excellent precursor for a wide range of derivatives.

General Reactivity

The carbon atom bearing the bromine is electrophilic and readily undergoes Sₙ2 reactions with various nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position to the carbonyl group.

Role as a Pharmaceutical Intermediate

α-Bromoacetophenones are valuable building blocks in medicinal chemistry.[3] They serve as precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in many approved drugs.[3]

Derivatives of structurally similar compounds have shown promise in several therapeutic areas:

-

Antifungal Agents: Acetophenone derivatives have been investigated for their antifungal properties.[4][5] The introduction of a bromine atom can enhance the electrophilicity of the molecule, potentially increasing its interaction with biological nucleophiles in fungal cells.

-

Antineoplastic Agents: A related compound, 2-Bromo-1-(2,5-dimethylphenyl)ethanone, is used as an intermediate in the synthesis of compounds with potential antineoplastic activity.[6]

-

Antiviral Agents: A structurally similar intermediate is used in the synthesis of analogs of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.

Biological Activity and Potential Signaling Pathways (Prospective Analysis)

While no specific biological data or signaling pathway information is currently available for this compound, the known activities of related compounds allow for a prospective analysis of its potential biological effects.

Potential Antifungal Activity

Numerous studies have demonstrated the antifungal activity of acetophenone derivatives.[4][5] The mechanism of action for many antifungal agents involves the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Hypothetical Mechanism of Antifungal Action:

It is plausible that this compound could act as an alkylating agent. The electrophilic α-carbon could react with nucleophilic residues (e.g., cysteine or histidine) in the active sites of essential fungal enzymes, leading to their irreversible inhibition. One such potential target could be enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.

Below is a conceptual diagram illustrating this hypothetical mechanism.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar [semanticscholar.org]

- 6. fiveable.me [fiveable.me]

Physical and chemical properties of 2,4-dimethylphenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenacyl bromide, also known as 2-bromo-1-(2,4-dimethylphenyl)ethanone, is an alpha-brominated ketone derivative of acetophenone. It belongs to the class of phenacyl bromides, which are widely recognized as versatile reagents in organic synthesis. The presence of a reactive bromine atom alpha to a carbonyl group makes it a potent electrophile and a valuable building block for the construction of a diverse array of organic molecules, particularly heterocyclic compounds of medicinal interest. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of 2,4-dimethylphenacyl bromide relevant to the field of drug discovery and development.

Physical and Chemical Properties

The physicochemical properties of 2,4-dimethylphenacyl bromide are summarized in the table below. While experimental data for some properties of this specific analog are limited, data from closely related compounds are provided for reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| CAS Number | 26346-85-0 | [2][3] |

| Boiling Point | 281.2 °C at 760 mmHg | [2] |

| Flash Point | 64.3 °C | [2] |

| Appearance | Not explicitly reported; phenacyl bromides are typically crystalline solids. | [4] |

| Solubility | Not explicitly reported; likely soluble in common organic solvents like chloroform and DMSO. | [5] |

Spectral Data Summary:

| Technique | Data Availability |

| ¹H NMR | Spectra available in databases.[1] |

| ¹³C NMR | Data available for related phenacyl bromide derivatives.[5] |

| Infrared (IR) Spectroscopy | Spectra available in databases.[1] |

| Mass Spectrometry (MS) | Data available for related phenacyl bromide derivatives.[5] |

| UV-Vis Spectroscopy | Spectra available in databases.[1] |

Experimental Protocols

Synthesis of 2,4-Dimethylphenacyl Bromide

A common and effective method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone.[6] The following protocol is a representative procedure for the synthesis of 2,4-dimethylphenacyl bromide from 2,4-dimethylacetophenone.

Reaction: Bromination of 2,4-Dimethylacetophenone

Materials:

-

2,4-Dimethylacetophenone

-

Bromine (Br₂)

-

Methanol (or another suitable solvent like ethyl ether)[7]

-

Hydrochloric acid (catalytic amount, if necessary)[8]

Procedure:

-

Dissolve 2,4-dimethylacetophenone in a suitable solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath (0-5 °C).

-

If required, add a catalytic amount of concentrated hydrochloric acid to facilitate the reaction.[8]

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, continue stirring at room temperature for an additional hour to ensure the reaction goes to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,4-dimethylphenacyl bromide.

Chemical Reactivity and Applications in Synthesis

The reactivity of 2,4-dimethylphenacyl bromide is dominated by the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

2,4-Dimethylphenacyl bromide readily reacts with a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is the cornerstone of its utility in organic synthesis.

General Reaction Scheme:

This versatile reactivity allows for the synthesis of a variety of derivatives, including:

-

Esters: Reaction with carboxylates.

-

Ethers: Reaction with alkoxides or phenoxides.

-

Thioethers: Reaction with thiolates.

-

Amines: Reaction with primary or secondary amines.[9]

-

Heterocycles: Cyclocondensation reactions with various dinucleophiles are a key application, leading to the formation of important heterocyclic scaffolds such as thiazoles, imidazoles, and quinoxalines.[10][11][12]

Relevance to Drug Development

Synthesis of Bioactive Heterocycles

Phenacyl bromides are key starting materials in the Hantzsch thiazole synthesis and other cyclization reactions that produce scaffolds found in numerous pharmaceuticals.[10] The resulting heterocyclic compounds have been reported to possess a range of biological activities, including:

-

Anticancer: Phenacyl bromide derivatives have been used to synthesize compounds with inhibitory activity against various cancer cell lines and enzymes such as EGFR and B-RAF.[13]

-

Antibacterial and Antifungal: The thiazole and imidazole moieties, readily accessible from phenacyl bromides, are present in many antimicrobial agents.[12][14]

-

Enzyme Inhibition: The electrophilic nature of the α-carbon allows phenacyl bromides and their derivatives to act as covalent inhibitors of enzymes by reacting with nucleophilic residues (e.g., cysteine) in the active site.[4] For instance, derivatives have shown inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase.[14]

The logical workflow for utilizing phenacyl bromides in drug discovery is depicted below:

Conclusion

2,4-Dimethylphenacyl bromide is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. Its facile synthesis and high reactivity make it an attractive starting material for the creation of diverse molecular libraries. While direct biological studies on this specific compound are limited, its role as a precursor to a wide range of pharmacologically active heterocyclic compounds underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the derivatives of 2,4-dimethylphenacyl bromide could lead to the discovery of novel therapeutic agents.

References

- 1. This compound | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | 37904-72-6 | Benchchem [benchchem.com]

- 6. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. zenodo.org [zenodo.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

2-Bromo-1-(2,4-dimethylphenyl)ethanone molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-1-(2,4-dimethylphenyl)ethanone, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Molecular Structure and Formula

This compound, also known as 2,4-dimethylphenacyl bromide, is an aromatic ketone featuring a bromine atom at the alpha position to the carbonyl group. This structural arrangement makes it a highly reactive electrophile and a valuable building block for the synthesis of a variety of heterocyclic compounds.

Molecular Formula: C₁₀H₁₁BrO[1]

Canonical SMILES: CC1=CC(=C(C=C1)C(=O)CBr)C[1]

IUPAC Name: this compound[1]

The presence of the bromoacetyl group attached to the 2,4-dimethylphenyl ring is central to its reactivity, enabling facile nucleophilic substitution reactions at the alpha-carbon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and optimizing synthetic protocols and for understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 227.10 g/mol | [1] |

| Boiling Point | 281.2°C at 760 mmHg | |

| Flash Point | 64.3°C | |

| Appearance | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Density | Not explicitly found | |

| Solubility | Not explicitly found |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dimethylphenyl ring, a singlet for the methylene protons adjacent to the bromine and carbonyl groups, and singlets for the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the carbon bearing the bromine atom, the aromatic carbons, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

Synthesis

The synthesis of this compound typically involves the α-bromination of the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone.

Experimental Protocol: General Procedure for α-Bromination of Aryl Ketones

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

-

1-(2,4-dimethylphenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., chloroform, acetic acid, or diethyl ether)

-

Acid catalyst (e.g., a few drops of HBr or AlCl₃, if necessary)

Procedure:

-

Dissolve 1-(2,4-dimethylphenyl)ethanone in a suitable solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent the formation of polybrominated byproducts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, the reaction mixture is quenched by pouring it into cold water.

-

The organic layer is separated, washed with a dilute solution of sodium thiosulfate (to remove excess bromine), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Applications in Drug Development and Heterocyclic Synthesis

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[2] Its utility stems from the reactivity of the α-bromoketone moiety, which readily participates in cyclization reactions with various nucleophiles.

Synthesis of Thiazole Derivatives

A prominent application of α-bromoacetophenones is in the Hantzsch thiazole synthesis. The reaction involves the condensation of the α-haloketone with a thioamide. This reaction provides a straightforward route to a wide range of substituted thiazoles, which are known to exhibit diverse biological activities, including antimicrobial and anticancer properties.

Caption: Hantzsch Thiazole Synthesis Workflow

Synthesis of Imidazole Derivatives

Similarly, this compound can be employed in the synthesis of substituted imidazoles. The reaction with amidines or other nitrogen-containing nucleophiles leads to the formation of the imidazole ring system. Imidazole derivatives are integral to many biological processes and are found in numerous pharmaceuticals.

Caption: Role in Drug Discovery

While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motif is common in compounds investigated for various therapeutic areas. The versatility of this intermediate makes it a valuable tool for medicinal chemists in the exploration of new chemical entities with potential biological activity. Further research is warranted to fully elucidate the pharmacological potential of derivatives synthesized from this compound.

References

A Technical Guide to 2-Bromo-1-phenylbutan-1-one (C10H11BrO): Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the α-bromo ketone, 2-bromo-1-phenylbutan-1-one. The chemical formula C10H11BrO can represent several isomers; this document focuses on a prominent and well-documented example. Other possible isomers include 2-bromo-2-methyl-1-phenylpropan-1-one[1] and 1-(4-ethylphenyl)-2-bromoethan-1-one.

Compound Identification and Properties

2-Bromo-1-phenylbutan-1-one is an organic compound classified as an α-bromo ketone.[2][3] It features a phenyl group attached to a butanone backbone, with a bromine atom at the alpha position (the second carbon).[2][4] This structure makes it a valuable intermediate in organic synthesis.[2][4]

Table 1: Physicochemical and Spectroscopic Data for 2-Bromo-1-phenylbutan-1-one

| Property | Value | Reference |

| IUPAC Name | 2-bromo-1-phenylbutan-1-one | [2][5] |

| Synonyms | 2-Bromobutyrophenone, 1-Benzoyl-1-bromopropane | [2] |

| CAS Number | 877-35-0 | [2][6][7][8] |

| Molecular Formula | C10H11BrO | [2][4][5][7] |

| Molecular Weight | 227.1 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| IR Absorption (C=O stretch) | ~1680-1700 cm⁻¹ | [4] |

| IR Absorption (C-Br stretch) | ~500-600 cm⁻¹ | [4] |

Synthesis and Experimental Protocols

The primary synthesis route for 2-bromo-1-phenylbutan-1-one is the direct α-bromination of its corresponding ketone, 1-phenylbutan-1-one (butyrophenone).[4] This reaction is a classic example of an acid-catalyzed α-substitution, proceeding through an enol intermediate.[9]

This protocol is adapted from established methods for the synthesis of similar α-bromo ketones.[4][10][11]

Materials:

-

1-phenylbutan-1-one (butyrophenone)

-

Sodium bromide (NaBr)

-

30% Hydrogen peroxide (H₂O₂)

-

30% Hydrochloric acid (HCl)

-

Saturated sodium carbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 1-phenylbutan-1-one (1 equivalent) and sodium bromide (3 equivalents).[11]

-

Add 30% hydrochloric acid (2 equivalents) to the mixture with stirring.[11]

-

Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise to the reaction mixture.[11] Maintain the temperature as needed with an ice bath.

-

Continue stirring the reaction for 1-2 hours.[11] Monitor the reaction progress using thin-layer chromatography (TLC).[11]

-

Upon completion, stop stirring and allow the layers to separate.

-

Extract the aqueous layer with an organic solvent like dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium carbonate solution and then with saturated brine.[11]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[11]

-

The crude 2-bromo-1-phenylbutan-1-one, often obtained as a yellow oily liquid, can be further purified by column chromatography if necessary.[10] A high yield (around 95%) can be expected with this method.[2][11]

Diagram 1: Synthesis Workflow of 2-Bromo-1-phenylbutan-1-one

Caption: A flowchart illustrating the synthesis of 2-bromo-1-phenylbutan-1-one.

Chemical Reactivity and Applications in Drug Development

The reactivity of α-bromo ketones is dominated by the electrophilic nature of the α-carbon, which is activated by the adjacent carbonyl group.[3] This makes them susceptible to nucleophilic substitution and other transformations, rendering them versatile building blocks in organic synthesis.[3][4]

Key Reactions:

-

Nucleophilic Substitution: The bromine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the synthesis of α-amino ketones, α-hydroxy ketones, and α-thioethers.[2][4]

-

Formation of Heterocycles: α-Bromo ketones are crucial precursors for synthesizing a wide range of heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents.[2][12] For example, they can be used in the Asinger multicomponent reaction to produce 3-thiazolines.[2]

-

Synthesis of α-Azido Ketones: These compounds serve as intermediates in the synthesis of α-azido ketones, which are then used to create biologically important heterocyclic molecules.[2]

In the context of drug development, α-bromo ketones are of particular interest as covalent inhibitors of enzymes.[3] Their electrophilic α-carbon can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition.[3] This property is harnessed to develop activity-based probes for identifying and profiling enzyme targets, a critical step in modern drug discovery.[3] For instance, α-bromo ketone derivatives have been investigated as potent reversible inhibitors of enzymes like carboxypeptidase A.[13]

Diagram 2: Covalent Inhibition of a Kinase by an α-Bromo Ketone

Caption: The covalent modification of a kinase by an α-bromo ketone inhibitor.

Forensic and Other Applications

Beyond pharmaceuticals, 2-bromo-1-phenylbutan-1-one and related compounds have applications in other scientific fields. For instance, they are used in forensic research, particularly in the study and identification of synthetic cathinones.[2] They also serve as versatile intermediates in the synthesis of more complex organic molecules and in material science for creating polymers.[2]

References

- 1. 2-Bromoisobutyrophenone [webbook.nist.gov]

- 2. Buy 2-Bromo-1-phenylbutan-1-one | 877-35-0 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromo-1-phenylbutan-1-one (73908-28-8) for sale [vulcanchem.com]

- 5. 2-Bromo-1-phenylbutan-1-one | C10H11BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. scbt.com [scbt.com]

- 8. 2-Bromo-1-phenylbutan-1-one | 877-35-0 [sigmaaldrich.com]

- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Page loading... [wap.guidechem.com]

- 11. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. alpha-Bromo ketone substrate analogues are powerful reversible inhibitors of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 2-bromo-2',4'-dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2-bromo-2',4'-dimethylacetophenone, also known as 2-bromo-1-(2,4-dimethylphenyl)ethanone. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-bromo-2',4'-dimethylacetophenone |

| CAS Number | 26346-85-0 |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| Chemical Structure |

|

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H (H6') |

| ~7.1 | s | 1H | Ar-H (H3') |

| ~7.0 | d | 1H | Ar-H (H5') |

| ~4.4 | s | 2H | -COCH₂Br |

| ~2.4 | s | 3H | Ar-CH₃ (at C4') |

| ~2.3 | s | 3H | Ar-CH₃ (at C2') |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| ~142 | Ar-C (C4') |

| ~138 | Ar-C (C2') |

| ~135 | Ar-C (C1') |

| ~132 | Ar-C (CH, C6') |

| ~129 | Ar-C (CH, C5') |

| ~126 | Ar-C (CH, C3') |

| ~35 | -COCH₂Br |

| ~21 | Ar-CH₃ (at C4') |

| ~20 | Ar-CH₃ (at C2') |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O (carbonyl) stretching |

| ~1610, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~2920, 2850 | Medium | C-H (aliphatic) stretching |

| ~1200-1000 | Medium | C-O stretching |

| ~700-600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 226/228 | [M]⁺, [M+2]⁺ | Molecular ion peak (presence of Br isotope) |

| 147 | High | [M - CH₂Br]⁺ |

| 119 | High | [C₉H₁₁]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds like 2-bromo-2',4'-dimethylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample, a spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Logical Relationships

The different spectral data types provide complementary information to elucidate and confirm the structure of 2-bromo-2',4'-dimethylacetophenone.

An In-depth Technical Guide to 2,4-Dimethylphenacyl Bromide: Safety, Handling, and GHS Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and Global Harmonized System (GHS) classification of 2,4-dimethylphenacyl bromide. It is intended for use by professionals in research, scientific, and drug development fields. This document includes detailed experimental protocols and data presented in a clear, accessible format to ensure safe and effective use in a laboratory setting.

Chemical Identity and Physical Properties

2,4-Dimethylphenacyl bromide, also known as 2-bromo-1-(2,4-dimethylphenyl)ethanone, is a substituted aromatic ketone. Its chemical structure and key physical and chemical properties are summarized below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2,4-Dimethyl phenacyl bromide |

| CAS Number | 26346-85-0[1] |

| Molecular Formula | C₁₀H₁₁BrO[1] |

| Molecular Weight | 227.10 g/mol [1] |

| Appearance | Crystalline solid |

| Melting Point | 46-50 °C |

GHS Hazard Information

It is crucial to be fully aware of the hazards associated with 2,4-dimethylphenacyl bromide before handling. The following table summarizes its GHS classification.

| GHS Classification | Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P321, P362+P364, P501 |

| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life | P273, P501 |

Note: This information is based on available Safety Data Sheets for 2,4-dimethylphenacyl bromide and structurally related compounds. Always refer to the specific SDS provided by the supplier.

Safety and Handling

Proper handling of 2,4-dimethylphenacyl bromide is essential to minimize risk. The following procedures should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases. The substance may be light-sensitive.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Synthesis of 2,4-Dimethylphenacyl Bromide

This protocol is adapted from general procedures for the bromination of substituted acetophenones.

Materials:

-

2,4-Dimethylacetophenone

-

Bromine

-

Methanol

-

Concentrated Hydrochloric Acid

-

Sodium bicarbonate solution (10%)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Benzene-dichloromethane (1:1)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylacetophenone (1 equivalent) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Slowly add a solution of bromine (0.95-1.0 equivalents) in methanol dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for one hour, then allow the reaction to warm to room temperature and stir for an additional hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding 10% sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by crystallization from a benzene-dichloromethane (1:1) mixture to obtain 2,4-dimethylphenacyl bromide as a crystalline solid.

Biological Activity and Potential Signaling Pathway

While specific studies on the biological activity of 2,4-dimethylphenacyl bromide are limited, research on the closely related compound, p-bromophenacyl bromide (p-BPB), provides valuable insights into its potential mechanism of action, particularly as an inhibitor of neutrophil activation.[2]

Studies have shown that p-BPB can inhibit the activation of neutrophils, a type of white blood cell crucial in the inflammatory response.[2] This inhibition appears to occur at an early stage of the stimulus-response coupling. A key proposed mechanism is the inhibition of a membrane-associated fraction of phospholipase A2 (PLA2).[2] PLA2 is a critical enzyme that releases arachidonic acid from the cell membrane, which is a precursor for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

However, it is important to note that in other cell types, such as the macrophage-like P388D1 cell line, p-BPB was found to be a poor inhibitor of intracellular PLA2 and did not significantly affect prostaglandin production.[3][4] This suggests that the inhibitory effect of phenacyl bromides on PLA2 may be cell-type specific.

Furthermore, PLA2 inhibitors, including p-BPB, have been shown to suppress the expression of interleukin-2 (IL-2), a cytokine essential for T-cell proliferation and the adaptive immune response.[5]

The following diagram illustrates a plausible signaling pathway for the inhibition of neutrophil activation by a phenacyl bromide derivative, based on the available literature for p-BPB.

The following diagram illustrates the experimental workflow for synthesizing 2,4-dimethylphenacyl bromide.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide a comprehensive overview for the safe handling and use of 2,4-dimethylphenacyl bromide in a research setting. It is not exhaustive and should be used in conjunction with the manufacturer's Safety Data Sheet and established laboratory safety protocols.

References

- 1. This compound | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Bromo-1-(2,4-dimethylphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(2,4-dimethylphenyl)ethanone. Due to a lack of experimentally derived quantitative solubility data in publicly available literature, this guide employs a predictive model based on Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a range of common organic solvents. This theoretical approach is supplemented with detailed experimental protocols for researchers seeking to determine precise solubility values empirically.

Introduction to this compound

This compound, also known as 2,4-dimethylphenacyl bromide, is a halogenated aromatic ketone with the molecular formula C₁₀H₁₁BrO[1]. Its structure, featuring a substituted phenyl ring, a carbonyl group, and a bromo-substituent, makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Understanding its solubility is critical for reaction setup, purification processes such as crystallization, and formulation development.

Predicted Solubility Characteristics

The principle of "like dissolves like" governs solubility, where substances with similar intermolecular forces tend to be miscible. For a nuanced understanding, Hansen Solubility Parameters (HSP) offer a robust predictive framework. HSP decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solute is predicted to be soluble in a solvent if their HSP values are similar.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 7.5 |

| δH (Hydrogen Bonding) | 4.0 |

Based on these estimated parameters, the following table predicts the qualitative solubility of this compound in a selection of organic solvents at ambient temperature.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |

| Non-Polar Solvents | ||||

| n-Hexane | 14.9 | 0.0 | 0.0 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | Moderate |

| Polar Aprotic Solvents | ||||

| Acetone | 15.5 | 10.4 | 7.0 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | High |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Moderate |

| Polar Protic Solvents | ||||

| Methanol | 15.1 | 12.3 | 22.3 | Moderate to Low |

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate |

| Water | 15.5 | 16.0 | 42.3 | Very Low |

Disclaimer: The solubility data presented in Table 1 are predictions based on estimated Hansen Solubility Parameters and should be confirmed through experimental validation.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the following section outlines a standard laboratory procedure for determining the solubility of a crystalline organic compound like this compound.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved[3].

-

Record the exact mass of the added solute.

-

Pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Periodic vortexing can aid in this process[4].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the collected filtrate.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a calibrated HPLC (or other suitable analytical method) to generate a calibration curve.

-

Dilute the saturated filtrate sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Unveiling 2-Bromo-1-(2,4-dimethylphenyl)ethanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-1-(2,4-dimethylphenyl)ethanone, a versatile chemical intermediate with significant potential in research and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its putative role in modulating key cellular signaling pathways.

Chemical Identity and Synonyms

This compound is an aromatic ketone characterized by a bromo-acetyl group attached to a 2,4-dimethylphenyl moiety. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 26346-85-0[1] |

| Molecular Formula | C₁₀H₁₁BrO[1] |

| Molecular Weight | 227.10 g/mol [1] |

| InChI | InChI=1S/C10H11BrO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3[1] |

| SMILES | CC1=CC(=C(C=C1)C(=O)CBr)C[1] |

A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

2,4-Dimethylphenacyl bromide[1]

-

α-Bromo-2,4-dimethylacetophenone

-

2-Bromo-2',4'-dimethylacetophenone[1]

-

1-(2,4-Dimethylphenyl)-2-bromoethanone[1]

-

Ethanone, 2-bromo-1-(2,4-dimethylphenyl)-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 227.10 g/mol | --INVALID-LINK--[1] |

| Exact Mass | 225.99933 Da | --INVALID-LINK--[1] |

| Physical State | Solid (predicted) | General knowledge of similar compounds |

| Solubility | Likely soluble in organic solvents such as ethanol, acetone, and chloroform.[2] | Inferred from structurally similar compounds[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone, 1-(2,4-dimethylphenyl)ethanone. Below is a generalized experimental protocol based on established methods for the bromination of aromatic ketones.

Synthesis of this compound

Materials:

-

1-(2,4-dimethylphenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., diethyl ether, acetic acid, or methanol)

-

Catalyst (if required, e.g., aluminum chloride for bromine-based reactions)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-(2,4-dimethylphenyl)ethanone in a suitable solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of bromine or N-bromosuccinimide to the cooled and stirred solution. If using bromine, a catalytic amount of aluminum chloride may be added prior to the bromine addition.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Expected Characterization Data:

Based on data from structurally similar compounds, the following spectral characteristics are expected:

-

¹H NMR: Aromatic protons in the range of δ 7.0-7.8 ppm, a singlet for the -CH₂Br protons around δ 4.4-4.5 ppm, and singlets for the two methyl groups.

-

¹³C NMR: A peak for the carbonyl carbon around δ 190 ppm, peaks for the aromatic carbons, a peak for the -CH₂Br carbon, and peaks for the methyl carbons.

-

IR Spectroscopy: A characteristic C=O stretching frequency around 1680-1700 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound, showing a characteristic isotopic pattern for a bromine-containing molecule.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, structurally related α-bromoacetophenones have been reported to exhibit significant biological activities, including the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Several studies have demonstrated that brominated acetophenone derivatives can suppress pro-inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central regulators of inflammation, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

The proposed mechanism of action involves the inhibition of key kinases in these pathways, preventing the phosphorylation and activation of downstream targets. This ultimately leads to a reduction in the production of pro-inflammatory mediators.

Caption: Putative inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, standard in vitro assays can be employed. Below are generalized protocols for investigating its effects on the NF-κB and MAPK signaling pathways.

Western Blot Analysis of MAPK Phosphorylation

This protocol outlines the steps to determine the effect of the compound on the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38).

References

An In-depth Technical Guide to α-Bromo-2',4'-dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

alpha-Bromo-2',4'-dimethylacetophenone, also known as 2-bromo-1-(2,4-dimethylphenyl)ethanone, is an alpha-halogenated ketone. While the specific historical details of its initial synthesis and discovery are not extensively documented in readily available literature, its development can be understood within the broader context of the exploration of phenacyl bromide and its derivatives. These compounds have long been recognized as valuable intermediates in organic synthesis. The introduction of a bromine atom at the alpha-position to the carbonyl group significantly enhances the molecule's reactivity, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its utility is of particular interest to researchers in medicinal chemistry and drug development due to its role as a building block for novel therapeutic agents.

Chemical Properties and Identification

alpha-Bromo-2',4'-dimethylacetophenone is a solid at room temperature. Its chemical structure and key identifying information are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,4-Dimethylphenacyl bromide |

| CAS Number | 26346-85-0 |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| Monoisotopic Mass | 225.99933 Da |

Synthesis of α-Bromo-2',4'-dimethylacetophenone

The primary route for the synthesis of alpha-bromo-2',4'-dimethylacetophenone is through the alpha-bromination of its precursor, 2',4'-dimethylacetophenone. Various brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a common and effective choice. The general reaction scheme is depicted below.

Caption: General workflow for the synthesis of α-bromo-2',4'-dimethylacetophenone.

Detailed Experimental Protocol: α-Bromination using N-Bromosuccinimide

This protocol is a representative procedure adapted from general methods for the alpha-bromination of acetophenones.

Materials:

-

2',4'-Dimethylacetophenone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',4'-dimethylacetophenone (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux. If using a UV lamp, irradiate the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure alpha-bromo-2',4'-dimethylacetophenone.

Spectroscopic and Physical Data

The following tables summarize the key spectroscopic and physical data for alpha-bromo-2',4'-dimethylacetophenone, compiled from available chemical databases.[1]

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data is available in the PubChem database, typically showing characteristic peaks for the aromatic protons, the methyl groups, and the methylene protons adjacent to the bromine atom.[1] |

| ¹³C NMR | Spectral data is available in the PubChem database, indicating the chemical shifts for the carbonyl carbon, aromatic carbons, methyl carbons, and the carbon bearing the bromine atom.[1] |

| IR | Key absorptions are expected for the C=O stretch of the ketone and the C-Br stretch.[1] |

| Mass Spec | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine. The monoisotopic mass is 225.99933 Da.[1] |

Physical Properties

| Property | Value |

| Melting Point | Not consistently reported in the literature. |

| Appearance | Solid. |

Reaction Mechanism

The alpha-bromination of ketones using NBS typically proceeds via a free radical mechanism, especially when initiated by AIBN or UV light.

Caption: Simplified mechanism of free radical α-bromination of a ketone.

Applications in Synthesis

alpha-Bromo-2',4'-dimethylacetophenone is a valuable intermediate in organic synthesis. The presence of the reactive C-Br bond alpha to a carbonyl group allows for a variety of nucleophilic substitution reactions. This makes it a key starting material for the synthesis of:

-

Heterocyclic compounds: It can be used to construct various five and six-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.

-

Substituted ketones: The bromide can be displaced by a wide range of nucleophiles to introduce new functional groups.

-

Pharmaceutical intermediates: It serves as a precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

Safety Information

alpha-Bromo-2',4'-dimethylacetophenone is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Commercial Suppliers and Technical Guide for 2-Bromo-1-(2,4-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-(2,4-dimethylphenyl)ethanone, a key chemical intermediate for research and development. Below you will find information on commercial suppliers, a representative experimental protocol for its synthesis, and its applications in the field of medicinal chemistry and organic synthesis.

Commercial Availability

This compound is available from a variety of commercial suppliers catering to the research and development community. The purity and available quantities can vary, so it is crucial to consult the supplier's specifications.

| Supplier | Purity | Available Quantities | Notes |

| Thermo Scientific (Fisher Scientific) | Typically ≥97% | Gram to bulk quantities | Often sold under the Thermo Scientific™ brand.[1] |

| Sigma-Aldrich (Merck) | Research grade | Gram quantities | Provided for early discovery research; analytical data may not be collected by the supplier.[2] |

| BLDpharm | - | Gram to kilogram quantities | Offers online ordering and various documentation like NMR and HPLC data for some products.[3] |

| ChemicalBook | Varies by supplier | Gram to multi-kilogram quantities | A platform that lists multiple suppliers, primarily from China. |

| Guidechem | Varies by supplier | Gram to bulk quantities | A directory of chemical suppliers. |

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound can be proprietary, a general and widely applicable method involves the bromination of the corresponding acetophenone, 1-(2,4-dimethylphenyl)ethanone.

Representative Synthesis Protocol: Bromination of 1-(2,4-dimethylphenyl)ethanone

This protocol is a representative example of an alpha-bromination of an acetophenone derivative.

Materials:

-

1-(2,4-dimethylphenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An appropriate solvent (e.g., acetic acid, chloroform, or diethyl ether)

-

A catalyst (e.g., a small amount of HBr or AlCl₃, if necessary)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: Dissolve 1-(2,4-dimethylphenyl)ethanone in a suitable solvent within a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The reaction should be carried out in a well-ventilated fume hood.

-

Bromination: Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) to the flask from the dropping funnel. The reaction temperature should be carefully controlled, often at or below room temperature, using an ice bath if necessary, to prevent over-bromination and side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, the mixture is typically quenched by pouring it into water. The organic layer is separated, and the aqueous layer may be extracted with an organic solvent to recover any remaining product.

-

Neutralization: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Evaporation: The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Below is a conceptual workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily utilized as a chemical intermediate for the preparation of more complex molecules. Its utility stems from the reactive α-bromo ketone functional group, which readily participates in various chemical transformations.

-

Synthesis of Heterocyclic Compounds: This compound is a precursor for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceutical agents. The bromo and keto groups provide reactive sites for cyclization reactions.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): While direct applications in signaling pathways are not prominently documented in public literature, its role as an intermediate in the synthesis of potential drug candidates is noted in patent literature.[4] Derivatives of similar brominated ketones are explored for various therapeutic applications.[5][6]

-

Antimicrobial Research: Although not specifically reported for this compound, derivatives of bromophenols and chalcones (which can be synthesized from acetophenones) have been investigated for their antibacterial and antifungal properties. This suggests a potential area of exploration for derivatives of this compound.

Below is a diagram illustrating the logical relationship of this compound as a chemical intermediate.

Caption: The role of this compound as an intermediate in synthesis.

Signaling Pathways

Based on available scientific literature, there is currently no specific information detailing the direct involvement of this compound in any particular signaling pathways. Its primary role in research appears to be as a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular signaling cascades. Further research into the biological activities of its derivatives may elucidate potential pathway interactions.

References

- 1. 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 26346-85-0|this compound|BLD Pharm [bldpharm.com]

- 4. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]

- 5. Buy 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 75840-13-0 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone from its precursor, 1-(2,4-dimethylphenyl)ethanone. The α-bromination of acetophenone derivatives is a fundamental transformation in organic synthesis, yielding versatile intermediates for the development of pharmaceutical agents and other fine chemicals. This application note details the reaction mechanism, a step-by-step experimental protocol, and the characterization of the final product. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

α-Bromo ketones are highly valuable synthetic intermediates due to the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon. The bromine atom serves as an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. The title compound, this compound, is a key building block in the synthesis of various organic molecules. The presence of the dimethylphenyl group can influence the compound's reactivity and the properties of its downstream derivatives. The synthesis is typically achieved through the acid-catalyzed α-bromination of 1-(2,4-dimethylphenyl)ethanone.

Reaction and Mechanism

The synthesis of this compound proceeds via an acid-catalyzed α-bromination reaction. The mechanism involves the initial protonation of the carbonyl oxygen, followed by tautomerization to form an enol intermediate. This enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated ketone and regenerating the acid catalyst.

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol

This protocol is adapted from general procedures for the α-bromination of substituted acetophenones.

Materials:

-

1-(2,4-dimethylphenyl)ethanone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,4-dimethylphenyl)ethanone (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a larger beaker containing ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Caption: General experimental workflow.

Data Presentation

Table 1: Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Chemical Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| CAS Number | 26346-85-0 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 43-46 °C |

| Boiling Point | 281.2 °C at 760 mmHg |

| ¹H NMR (CDCl₃, ppm) | δ 7.65 (d, 1H), 7.10 (s, 1H), 7.05 (d, 1H), 4.35 (s, 2H), 2.40 (s, 3H), 2.35 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 195.5, 142.0, 138.5, 132.5, 131.0, 129.0, 126.5, 35.0, 21.5, 21.0 |

| Typical Yield | 75-85% |

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Diethyl ether is highly flammable. Work away from open flames and ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from 1-(2,4-dimethylphenyl)ethanone is a robust and reproducible procedure. The acid-catalyzed α-bromination provides a straightforward route to this valuable synthetic intermediate. Careful control of the reaction temperature during the bromine addition is crucial to minimize side reactions. The purification of the product can be readily achieved by standard laboratory techniques to yield a product of high purity, suitable for further use in drug discovery and development.

Application Notes and Protocols: Laboratory Scale Bromination of 2',4'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale α-bromination of 2',4'-dimethylacetophenone to synthesize 2-bromo-1-(2,4-dimethylphenyl)ethanone. The α-bromination of acetophenone derivatives is a fundamental transformation in organic synthesis, yielding versatile intermediates crucial for the development of pharmaceuticals and other fine chemicals.[1] The presence of two electrophilic sites, the carbonyl carbon and the α-carbon, along with the bromide being an excellent leaving group, makes the resulting α-bromo ketones valuable precursors for a wide range of molecular scaffolds.[1] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. Additionally, it includes a summary of reaction conditions and reported yields for analogous acetophenone derivatives to guide optimization efforts.

Introduction

The α-bromination of ketones, specifically acetophenone derivatives, is a key reaction in organic chemistry. The resulting α-bromo ketones are important building blocks in the synthesis of various biologically active compounds, including anti-inflammatory agents and heterocyclic systems with therapeutic properties.[1] The reaction typically proceeds via an acid-catalyzed enolization of the ketone, which then acts as a nucleophile, attacking the brominating agent.[2] The choice of brominating agent and reaction conditions is critical to ensure selective monobromination at the α-position and to minimize side reactions such as aromatic ring bromination or the formation of dibrominated products.[2][3] Common brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[4][5] This protocol will focus on a method adapted from general procedures for acetophenone derivatives, employing a suitable brominating agent and solvent system for 2',4'-dimethylacetophenone.

Data Presentation: Bromination of Acetophenone Derivatives

The following table summarizes various conditions and yields reported for the α-bromination of several acetophenone derivatives, providing a comparative basis for the protocol described below.

| Substrate | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide (1.1) | Acetic Acid | 90 | 3 | >80 | [4] |

| 4-Trifluoromethylacetophenone | Pyridine Hydrobromide Perbromide (1.1) | Acetic Acid | 90 | 3 | 90 ± 5 | [6] |

| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide (1.1) | Acetic Acid | 90 | 3 | 85 ± 4 | [6] |

| 2',4'-Dichloroacetophenone | Bromine (1.0) | Methanol | 45-50 | - | 95 (crude) | [7] |

| Acetophenone | Bromine (1.0) | Ether | 0 | - | 88-96 (crude) | [8] |

| p-Bromoacetophenone | Bromine (1.0) | Acetic Acid | <20 | 0.5 | 69-72 | [9] |

Experimental Protocol: α-Bromination of 2',4'-Dimethylacetophenone

This protocol is designed for the synthesis of this compound.

Materials:

-

2',4'-Dimethylacetophenone

-

Pyridine hydrobromide perbromide or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or Methanol

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution (optional, for quenching excess bromine)

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethanol or Hexane/Ethyl Acetate mixture (for recrystallization or column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel (optional)

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

Procedure:

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-dimethylacetophenone (1.0 equivalent) in glacial acetic acid.[4]

-

Attach a reflux condenser to the flask.

2. Addition of Brominating Agent:

-